2-chloro-N-(3,4-dichlorobenzyl)benzamide

Beschreibung

Molecular Architecture and IUPAC Nomenclature

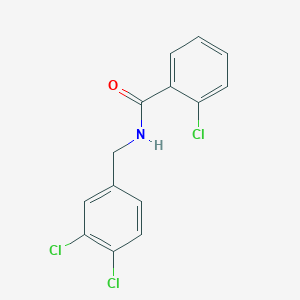

The systematic nomenclature of 2-chloro-N-(3,4-dichlorobenzyl)benzamide follows IUPAC conventions, with the compound officially designated as 2-chloro-N-[(3,4-dichlorophenyl)methyl]benzamide according to standardized chemical databases. The molecular structure incorporates a benzamide core framework with a 2-chloro substituent on the benzoyl ring and a 3,4-dichlorobenzyl group attached to the amide nitrogen. This architectural arrangement creates a molecular formula of C₁₄H₁₀Cl₃NO, indicating the presence of fourteen carbon atoms, ten hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom. The compound's systematic name reflects the precise positioning of halogen substituents, which is crucial for understanding its chemical behavior and distinguishing it from structural isomers.

The molecular connectivity pattern reveals that the amide carbonyl group serves as the central linking unit between the 2-chlorobenzoyl moiety and the 3,4-dichlorobenzyl group. Alternative nomenclature systems recognize this compound as benzamide, 2-chloro-N-[(3,4-dichlorophenyl)methyl]-, emphasizing the benzamide parent structure with appropriate substituent specifications. The three-dimensional molecular architecture demonstrates significant conformational flexibility around the methylene bridge connecting the amide nitrogen to the dichlorinated aromatic ring, which has important implications for its chemical reactivity and potential biological interactions.

Comparative analysis with related chlorinated benzamides reveals distinct structural features that differentiate this compound from analogs such as 2-chloro-N-(3,4-dichlorophenyl)benzamide, which lacks the methylene spacer group. The presence of the benzyl linkage introduces additional rotational degrees of freedom, potentially affecting the compound's conformational landscape and intermolecular interactions. This structural distinction is particularly relevant when considering the compound's physicochemical properties and potential applications in pharmaceutical research.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of halogenated benzamides provide valuable insights into the solid-state structure and conformational preferences of 2-chloro-N-(3,4-dichlorobenzyl)benzamide. While specific crystal structure data for this exact compound is limited in the available literature, comparative analysis with structurally related compounds offers important structural insights. The crystal structure of 2-chloro-N-(3,5-dichlorophenyl)benzamide demonstrates that the amide group typically adopts a trans-planar configuration, which is characteristic of benzanilide derivatives. This conformational preference influences the overall molecular geometry and intermolecular packing arrangements in the solid state.

The dihedral angles between aromatic rings in chlorinated benzamides significantly affect their three-dimensional structure and crystal packing. In the related compound 2-chloro-N-(3,5-dichlorophenyl)benzamide, the amide group makes dihedral angles of 63.1° and 31.1° with the benzoyl and aniline rings, respectively, while the two benzene rings form a dihedral angle of 32.1°. These angular relationships suggest that similar geometric constraints may apply to 2-chloro-N-(3,4-dichlorobenzyl)benzamide, although the additional methylene spacer could provide greater conformational flexibility.

Intermolecular interactions in the crystal lattice of chlorinated benzamides typically involve N-H···O hydrogen bonding patterns, which facilitate the formation of extended chain structures. The presence of multiple chlorine substituents introduces additional possibilities for halogen bonding interactions, which can significantly influence crystal packing arrangements and solid-state stability. These weak interactions contribute to the overall lattice energy and affect properties such as melting point, solubility, and polymorphic behavior.

The conformational analysis of benzyl-substituted amides reveals that the methylene bridge in 2-chloro-N-(3,4-dichlorobenzyl)benzamide introduces rotational flexibility that can accommodate multiple low-energy conformations. This flexibility may result in conformational polymorphism or temperature-dependent structural changes, which are important considerations for pharmaceutical applications and synthetic optimization.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Mass spectrometric analysis provides definitive molecular weight confirmation for 2-chloro-N-(3,4-dichlorobenzyl)benzamide, with the monoisotopic mass determined as 312.982797 Da, consistent with the molecular formula C₁₄H₁₀Cl₃NO. The isotope pattern characteristic of trichloro compounds exhibits distinctive peaks separated by two mass units, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Electrospray ionization mass spectrometry typically generates protonated molecular ions [M+H]⁺ at m/z 314, with characteristic fragmentation patterns involving loss of chlorine atoms and benzyl fragments.

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the structural assignment of 2-chloro-N-(3,4-dichlorobenzyl)benzamide. The ¹H NMR spectrum exhibits distinct signals for the aromatic protons, with the 2-chlorobenzoyl ring protons appearing as complex multipiples in the 7.2-7.8 ppm region. The 3,4-dichlorobenzyl aromatic protons show characteristic patterns reflecting the substitution pattern, while the methylene bridge protons typically appear as a singlet around 4.5-4.7 ppm. The amide N-H proton resonates as a broad signal in the 5.5-6.5 ppm range, often showing temperature-dependent behavior due to hydrogen bonding effects.

¹³C NMR spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon typically resonating around 167-170 ppm. The aromatic carbon signals appear in the 120-140 ppm region, with quaternary carbons bearing chlorine substituents showing characteristic downfield shifts. The methylene carbon connecting the nitrogen to the dichlorobenzyl group typically appears around 42-45 ppm, serving as a diagnostic signal for this structural feature.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in 2-chloro-N-(3,4-dichlorobenzyl)benzamide. The amide C=O stretch typically appears as a strong absorption around 1650-1680 cm⁻¹, while the N-H stretch manifests as a medium-intensity band around 3300-3500 cm⁻¹. The aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region, and the C-Cl stretches contribute to complex absorption patterns in the fingerprint region below 1500 cm⁻¹.

Thermodynamic Properties and Stability Analysis

The thermodynamic properties of 2-chloro-N-(3,4-dichlorobenzyl)benzamide are significantly influenced by the presence of three chlorine substituents and the benzyl linkage, which affect molecular interactions and phase behavior. The compound's estimated melting point, based on structural analogs, likely falls within the range of 120-160°C, typical for chlorinated benzamides with similar molecular weights. The presence of multiple chlorine atoms generally increases intermolecular van der Waals interactions, contributing to higher melting points compared to non-halogenated analogs.

Solubility characteristics of 2-chloro-N-(3,4-dichlorobenzyl)benzamide reflect the balance between polar amide functionality and lipophilic aromatic chlorinated regions. The compound is expected to exhibit limited aqueous solubility due to its hydrophobic character, while showing good solubility in organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide. The calculated partition coefficient (log P) indicates moderate to high lipophilicity, which influences membrane permeability and bioavailability considerations for potential pharmaceutical applications.

Thermal stability analysis reveals that chlorinated benzamides generally demonstrate good thermal stability under normal storage conditions, with decomposition temperatures typically exceeding 200°C. However, prolonged exposure to elevated temperatures may lead to dechlorination reactions or amide bond hydrolysis, particularly in the presence of moisture or acidic conditions. The compound's stability profile suggests compatibility with standard synthetic procedures and purification techniques, including recrystallization and chromatographic methods.

Chemical stability assessment indicates that 2-chloro-N-(3,4-dichlorobenzyl)benzamide exhibits resistance to hydrolysis under neutral conditions but may undergo degradation under strongly acidic or basic conditions. The electron-withdrawing effect of chlorine substituents enhances the stability of the amide bond toward nucleophilic attack, while potentially increasing susceptibility to nucleophilic aromatic substitution reactions. Storage recommendations include protection from moisture, light, and extreme pH conditions to maintain compound integrity over extended periods.

Eigenschaften

Molekularformel |

C14H10Cl3NO |

|---|---|

Molekulargewicht |

314.6g/mol |

IUPAC-Name |

2-chloro-N-[(3,4-dichlorophenyl)methyl]benzamide |

InChI |

InChI=1S/C14H10Cl3NO/c15-11-4-2-1-3-10(11)14(19)18-8-9-5-6-12(16)13(17)7-9/h1-7H,8H2,(H,18,19) |

InChI-Schlüssel |

IHFUEAHNRAJQFJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemistry

2-chloro-N-(3,4-dichlorobenzyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Nucleophilic Substitution : It can form substituted amides or thioamides.

- Oxidation : The compound may yield N-oxides or other oxidized derivatives.

- Reduction : It can be converted into amines or other reduced forms.

These reactions highlight its versatility as a building block in organic synthesis.

Recent studies have investigated the biological activity of 2-chloro-N-(3,4-dichlorobenzyl)benzamide, particularly its antimicrobial properties. Key findings include:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including Klebsiella pneumoniae. Its mechanism may involve the inhibition of specific enzymes or disruption of cellular processes.

- Antifungal Properties : Similar compounds have been explored for their antifungal effects, suggesting potential applications in treating fungal infections .

Medicinal Chemistry

In the field of drug development, 2-chloro-N-(3,4-dichlorobenzyl)benzamide is being explored for its potential therapeutic applications:

- Drug Design : The compound's structure allows for modifications that can enhance its pharmacological properties. Research has focused on its role as a lead compound for developing new therapeutic agents with antibacterial and anticancer properties .

- Case Studies : Specific studies have documented the efficacy of related benzamide derivatives in clinical settings, showcasing their potential in treating various diseases .

-

Antibacterial Efficacy Study :

- A study assessed the antibacterial properties of 2-chloro-N-(3,4-dichlorobenzyl)benzamide against multiple strains. Results indicated significant inhibition of growth in Klebsiella pneumoniae, suggesting its potential use as an antibiotic agent.

- Drug Development Research :

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Crystallographic and Conformational Differences

2-Chloro-N-(3,4-dimethylphenyl)benzamide ():

The dihedral angle between the benzoyl and aniline rings in this compound is 80.8° , significantly larger than the 63.4° observed in 2-chloro-N-(3,4-dichlorobenzyl)benzamide . This difference arises from steric effects of the methyl groups versus chlorine atoms, which alter molecular planarity. Both compounds form N–H···O hydrogen-bonded chains along the crystallographic b-axis, but the dichloro derivative exhibits stronger electrostatic interactions due to higher halogen electronegativity .N-(4-Methylphenyl)benzamide ():

The dihedral angle between the benzoyl and methylphenyl rings is 63.41° , closely resembling the title compound. However, the absence of chlorine substituents reduces its melting point (unreported for the title compound but inferred to be higher due to increased polarity) and weakens intermolecular halogen bonding .

Physicochemical Properties

A comparison of key properties is summarized below:

Computational Insights

DFT studies on 2-bromo/chloro-N-(pyrazol-4-yl)benzamides () reveal that chloro derivatives exhibit stronger hydrogen bonding and electrostatic stabilization than bromo analogs. This trend likely extends to the title compound, where chlorine’s higher electronegativity enhances intermolecular interactions .

Vorbereitungsmethoden

Synthesis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride serves as the acylating agent. As detailed in, this intermediate is prepared via chlorination of 2-chlorobenzaldehyde using chlorine gas (Cl₂) in the presence of phosphorus pentachloride (PCl₅) as a catalyst:

Key conditions:

Amide Formation with 3,4-Dichlorobenzylamine

The benzoyl chloride intermediate reacts with 3,4-dichlorobenzylamine under Schotten-Baumann conditions:

Procedure :

-

Dissolve 3,4-dichlorobenzylamine in dichloromethane.

-

Add 2-chlorobenzoyl chloride dropwise at 0–5°C.

-

Neutralize with aqueous NaOH to precipitate the product.

-

Purify via recrystallization (ethanol/water).

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, solvent-efficient alternative. Adapted from, this method condenses 2-chlorobenzoic acid derivatives with 3,4-dichlorobenzylamine under catalytic conditions.

Reaction Optimization

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Time | 12 h | 5 min |

| Solvent Volume | 15 mL | 5 mL |

| Yield | 68–89% | 72–92% |

| Energy Consumption | High | Reduced by 60% |

Procedure :

-

Mix 2-chlorobenzoic acid (1 mmol), 3,4-dichlorobenzylamine (1.1 mmol), and coupling agent (HATU, 1.2 mmol) in methanol.

-

Irradiate at 60°C (300 W) for 5 min.

Advantages :

-

Eliminates toxic solvents (e.g., DCM).

-

Enhances reaction efficiency (92% yield vs. 76% conventionally).

Iridium-Catalyzed Direct Amidation

A novel approach from employs [Cp*IrCl₂]₂ as a catalyst for direct amidation between nitriles and alcohols, adaptable to synthesize benzamides.

Reaction Mechanism

-

Nitrile Activation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.